1,2-Cyclopropanedicarboxylic acid

Übersicht

Beschreibung

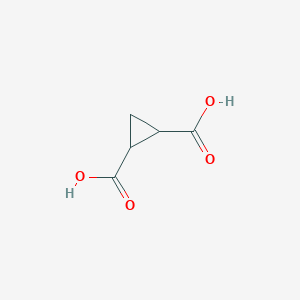

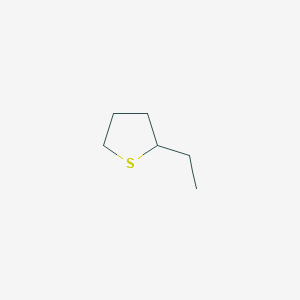

1,2-Cyclopropanedicarboxylic acid is a dicarboxylic acid . It is a chemical compound with the molecular formula C5H6O4 .

Synthesis Analysis

The synthesis of 1,2-Cyclopropanedicarboxylic acid involves a radical cascade process . A detailed procedure for the synthesis of cyclopropanecarboxylic acid, which may be similar, involves the use of powdered sodium hydroxide and γ-chlorobutyronitrile .

Molecular Structure Analysis

The molecular structure of 1,2-Cyclopropanedicarboxylic acid can be represented by the InChI code: InChI=1S/C5H6O4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)(H,8,9) . The molecular weight of the compound is 130.10 g/mol .

Chemical Reactions Analysis

The acid dissociation constants of 1,2-Cyclopropanedicarboxylic acid have been studied . The dissociation parameters for the dilute solutions of cis and trans-1,2-cyclopropanedicarboxylic acids were calculated with the aid of a new original method for analyzing the regularities of electrolytic dissociation of weak multibasic organic acids with the effect of “overlapping” equilibria .

Physical And Chemical Properties Analysis

1,2-Cyclopropanedicarboxylic acid has a molecular weight of 130.10 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass of the compound are 130.02660867 g/mol .

Wissenschaftliche Forschungsanwendungen

Preparation of Heterocyclic Derivatives

Cyclopropane-1,2-dicarboxylic acid has been used in the preparation of new heterocyclic derivatives containing thiadiazole and 1,2,4-triazole moieties . These derivatives could have potential applications in medicinal chemistry due to the biological activities associated with thiadiazole and triazole rings.

Preparation of Spiro-cyclopropyl Metallocycles

This compound has also been used to prepare spiro-cyclopropyl metallocycles . Metallocycles are cyclic compounds containing a metal atom in the ring and have applications in catalysis, materials science, and medicinal chemistry.

Biophysical Investigation of O-acetylserine Sulfhydrylases

Cyclopropane-1,2-dicarboxylic acid has been used as a tool for the biophysical investigation of O-acetylserine sulfhydrylases (OASS) by fluorimetric methods and saturation transfer difference (STD) NMR . OASS enzymes are involved in the biosynthesis of cysteine, a crucial amino acid in bacteria and plants.

Inhibitor of OASS Enzymes

This compound has been found to inhibit Salmonella typhimurium OASS isoforms at nanomolar concentrations . This makes it a potential candidate for the development of new antibacterials, as cysteine plays an essential role in microbial survival and pathogenicity .

Study of Protein-Protein Interactions

Cyclopropane-1,2-dicarboxylic acid has been used to study the interaction between serine acetyltransferase (SAT) and OASS-A, which are involved in the formation of the cysteine synthase (CS) complex . Understanding these interactions could lead to the development of inhibitors that undermine bacterial viability .

Development of Competitive Inhibitors

Given the peculiar mode of interaction between SAT and OASS-A, this compound has been tested as a competitive inhibitor . This could lead to the development of new drugs that target the reductive sulfate assimilation pathway, a promising target for new antibacterials .

Safety And Hazards

When handling 1,2-Cyclopropanedicarboxylic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . It is also important to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

cyclopropane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWFMZKPPHHHCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933501 | |

| Record name | Cyclopropane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Cyclopropanedicarboxylic acid | |

CAS RN |

696-75-3, 696-74-2, 1489-58-3 | |

| Record name | 1,2-Cyclopropanedicarboxylic acid, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, cis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1, trans- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Cyclopropanedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate, (1R,2R,4R)-rel-](/img/structure/B72886.png)

![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B72902.png)

![7-[2-(Benzylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride](/img/structure/B72904.png)